molecular formula C22H30N2O2 B2393541 N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide CAS No. 1946408-88-3

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide

Cat. No.: B2393541
CAS No.: 1946408-88-3
M. Wt: 354.494
InChI Key: JZNLTOLQNQKIND-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is a complex organic compound that features a benzamide core with a tert-butyl substituted cyanocyclohexyl group and an oxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide typically involves multiple steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of tert-butylcyclohexanone with a cyanide source under basic conditions to form the cyanocyclohexyl intermediate.

    Coupling with benzamide: The cyanocyclohexyl intermediate is then coupled with 3-(oxolan-3-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or the cyclohexyl group.

Uniqueness

  • The presence of both the tert-butyl group and the oxolan-3-yl group makes this compound unique, potentially offering distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)19-7-10-22(15-23,11-8-19)24-20(25)17-6-4-5-16(13-17)18-9-12-26-14-18/h4-6,13,18-19H,7-12,14H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLTOLQNQKIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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